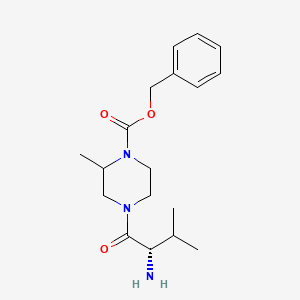

4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the Steglich esterification method, which employs carbodiimide coupling reagents and dimethylformamide (DMF) as a solvent, can be used to produce the ester in high yields . This method is advantageous due to its mild reaction conditions and compatibility with a wide range of functional groups.

Chemical Reactions Analysis

Types of Reactions

4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acid and benzyl alcohol.

Reduction: Benzyl alcohol and the corresponding amine.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Research indicates that piperazine derivatives exhibit a range of pharmacological activities, including:

- Antidepressant Activity : Compounds containing piperazine rings have been studied for their potential as antidepressants due to their ability to interact with serotonin receptors.

- Anticancer Effects : Some studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester have demonstrated cytotoxic effects against various cancer cell lines .

Synthetic Approaches

The synthesis of this compound often involves multi-step processes that include:

- Piperazine Ring Formation : This is typically achieved through cyclization reactions involving amino acids or their derivatives.

- Carboxylic Acid Activation : The carboxylic acid moiety can be activated using coupling reagents to facilitate the formation of esters or amides, which are crucial for enhancing the compound's bioactivity .

Case Study 1: Anticancer Activity

A study examined the anticancer properties of piperazine derivatives, including those structurally related to this compound. The results showed significant inhibition of cell growth in human ovarian cancer cell lines A2780 and A549. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives. In this study, compounds similar to this compound were tested for their ability to modulate neurotransmitter systems associated with anxiety and depression. The findings suggested that these compounds could serve as potential anxiolytics .

Mechanism of Action

The mechanism by which 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and benzyl alcohol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Ethyl acetate: A simple ester with similar chemical properties but different applications.

Methyl butyrate: Another ester with a fruity odor, commonly used in flavorings.

Benzyl acetate: Similar in structure but with different functional groups and applications

Uniqueness

Its structure allows for versatile modifications and interactions, making it valuable in various fields of research and industry .

Biological Activity

4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core, which is known for its versatility in drug design. The specific structure includes:

- Piperazine moiety : A six-membered ring containing two nitrogen atoms.

- Amino acid derivative : The presence of a (S)-2-amino-3-methyl-butyryl group enhances its biological relevance.

- Benzyl ester : This moiety contributes to lipophilicity, potentially improving membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Compounds with similar piperazine structures have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding interactions often involve the hinge region of the kinase, suggesting a competitive inhibition mechanism .

- Antimicrobial Activity : Research indicates that derivatives of piperazine exhibit antimicrobial properties, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

- Cytotoxic Effects : Some studies have reported that related compounds demonstrate cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of piperazine derivatives on various cancer cell lines, including breast and lung cancer. The compound exhibited significant growth inhibition, with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of piperazine-based compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had comparable efficacy to standard antibiotics like ampicillin, highlighting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:

- Amino Group : The presence of an amino group at the 2-position is crucial for maintaining antimicrobial activity.

- Benzyl Ester Moiety : This group appears to enhance lipophilicity and cellular uptake, contributing to improved bioavailability.

- Piperazine Ring Modifications : Substituents on the piperazine ring can significantly alter potency and selectivity towards target proteins.

Properties

Molecular Formula |

C18H27N3O3 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

benzyl 4-[(2S)-2-amino-3-methylbutanoyl]-2-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-9-10-21(14(3)11-20)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14?,16-/m0/s1 |

InChI Key |

YXQBEESBJCCMPE-WMCAAGNKSA-N |

Isomeric SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.